molecular formula C18H22N2O2S B2935855 N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396869-40-1

N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2935855
CAS No.: 1396869-40-1
M. Wt: 330.45
InChI Key: PBZFOTLIJSRYAK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with an ethoxyphenyl group and a thiophenyl group

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxyphenyl and thiophenyl groups through substitution reactions. The final step involves the formation of the carboxamide group.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The ethoxyphenyl and thiophenyl groups are introduced using electrophilic aromatic substitution reactions.

    Carboxamide Formation: The carboxamide group is formed through the reaction of an amine with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
  • N-(4-ethoxyphenyl)-4-(furan-2-yl)piperidine-1-carboxamide
  • N-(4-ethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-2-22-16-7-5-15(6-8-16)19-18(21)20-11-9-14(10-12-20)17-4-3-13-23-17/h3-8,13-14H,2,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZFOTLIJSRYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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